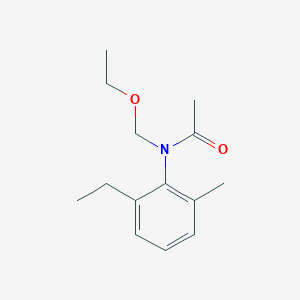

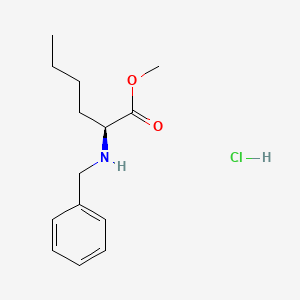

N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide

Descripción general

Descripción

N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide (NEMA) is a synthetic organic compound that has recently been the focus of scientific research due to its unique properties and potential applications in the lab. It is a colorless, crystalline solid that is soluble in organic solvents and has a melting point of 156-158°C. NEMA has been found to have a variety of biochemical and physiological effects, and has been used in a number of laboratory experiments.

Aplicaciones Científicas De Investigación

Metabolism and Bioactivation

Acetochlor, a compound closely related to N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide, has been studied for its metabolic pathways in liver microsomes of humans and rats. The studies show that the metabolism of acetochlor and related compounds can lead to the production of DNA-reactive dialkylbenzoquinone imine, suggesting complex metabolic activation pathways. The research identifies important intermediates in this process, such as CMEPA and DEA, and the roles of cytochrome P450 isoforms in human metabolism (Coleman, Linderman, Hodgson, & Rose, 2000).

Environmental Impact and Soil Interaction

Studies on acetochlor also reveal insights into the environmental impact of related acetamide herbicides. Research on the leaching behavior of acetochlor and its comparison with other herbicides like alachlor and metolachlor provides a preliminary characteristic of its potential for water pollution. The research classifies acetochlor as a leacher in soil and evaluates its potential for contaminating groundwater, a critical aspect of environmental safety and regulation (Balinova, 1997).

Herbicidal Activity and Plant Interaction

Research focusing on the initial metabolism of acetochlor in various plant species highlights how metabolism plays a role in the herbicide's selective toxicity. The findings suggest that tolerant plant seedlings metabolize acetochlor more efficiently than susceptible plant seedlings, indicating that detoxification is a primary factor in its selective phytotoxicity (Breaux, 1987).

Hydrologic System Impact

A study on the occurrence of acetochlor in the hydrologic system during its first season of extensive use in the midwestern United States provides valuable insights into its environmental distribution. The research found that acetochlor was detectable in a significant percentage of rain and stream samples, highlighting the widespread presence of such herbicides in the environment and their potential ecological impact (Kolpin, Nations, Goolsby, & Thurman, 1996).

Biodegradation and Environmental Remediation

A study on the biodegradation of acetochlor by Rhodococcus sp. identifies key enzymes involved in the process, offering potential pathways for environmental remediation. This research is particularly significant for understanding how certain microorganisms can break down acetamide herbicides, thereby reducing their environmental impact (Wang et al., 2015).

Propiedades

IUPAC Name |

N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-5-13-9-7-8-11(3)14(13)15(12(4)16)10-17-6-2/h7-9H,5-6,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGTPWDSKALFRMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1N(COCC)C(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801017789 | |

| Record name | Deschloroacetochlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide | |

CAS RN |

162102-65-0 | |

| Record name | Deschloroacetochlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(5-methyl-2-furyl)methyl]cyclopropanamine hydrochloride](/img/structure/B1442623.png)

![1-{7-[(E)-2-(dimethylamino)vinyl]-2-pyridin-3-yl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1442631.png)

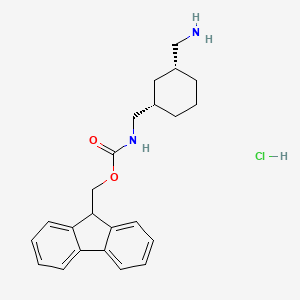

![([1-(5-Chloro-2-thienyl)cyclohexyl]methyl)amine hydrochloride](/img/structure/B1442638.png)

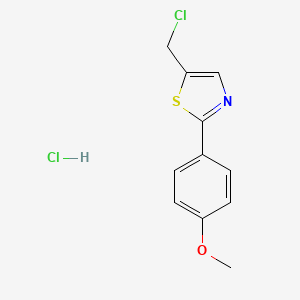

![{[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]-methyl}amine dihydrochloride methanol](/img/structure/B1442639.png)

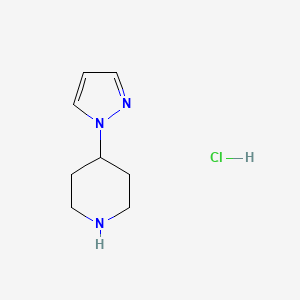

![[2-(7-Ethylimidazo[1,2-a]pyridin-2-yl)ethyl]amine dihydrochloride](/img/structure/B1442645.png)